2-Phenylpentanal addresses key limitations of lighter aldehydes in chiral synthesis and fragrance formulation.
2-Phenylpentanal is an alpha-branched aromatic aldehyde characterized by a phenyl ring and a propyl chain at the alpha-carbon. In industrial and laboratory procurement, it is primarily valued as a lipophilic building block for complex pharmaceutical intermediates and as a substantive fragrance compound[1]. Unlike lighter homologs, its extended alkyl chain provides a distinct balance of steric bulk and hydrophobicity, making it highly relevant for processes requiring controlled volatility, enhanced lipid-phase partitioning, or specific steric direction in downstream asymmetric synthesis [2].
Substituting 2-phenylpentanal with its widely available lighter homolog, 2-phenylpropanal (hydratropic aldehyde), frequently compromises both formulation stability and synthetic outcomes. In fragrance and cosmetic formulations, the lower molecular weight of 2-phenylpropanal results in premature evaporative loss, failing to provide the required base-note substantivity [1]. In organic synthesis, the smaller methyl group of 2-phenylpropanal offers insufficient steric hindrance compared to the propyl group of 2-phenylpentanal, leading to degraded diastereoselectivity during nucleophilic additions to the carbonyl carbon [2]. Consequently, precise procurement of the pentanal derivative is critical for applications demanding high lipophilicity, low volatility, and strict stereochemical control.
For applications in open-air formulations or high-temperature processing, 2-phenylpentanal offers a significantly lower evaporation rate than 2-phenylpropanal. The extension of the alpha-alkyl chain from a methyl to a propyl group increases the boiling point by approximately 40-45 °C [1]. This thermal profile ensures that 2-phenylpentanal remains stable in heated reaction mixtures and acts as a longer-lasting fixative in surfactant-heavy matrices, whereas the lighter homolog rapidly volatilizes.
| Evidence Dimension | Boiling Point and Volatility |
| Target Compound Data | ~245-250 °C (estimated boiling point) |
| Comparator Or Baseline | 2-Phenylpropanal (~202 °C) |
| Quantified Difference | ~40-45 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
A higher boiling point translates directly to reduced evaporative loss during manufacturing and extended substantivity in final commercial formulations.
The procurement of 2-phenylpentanal is often driven by its superior compatibility with non-polar solvents and lipid phases. Chemoinformatic models indicate that the propyl chain increases the octanol-water partition coefficient (LogP) by roughly a full unit compared to 2-phenylpropanal [1]. This enhanced hydrophobicity prevents the compound from leaching into aqueous phases during biphasic extractions and improves its retention in micelles or lipid-based delivery systems, a critical factor for both agrochemical formulations and functional fragrances.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | LogP ~2.9 - 3.1 |
| Comparator Or Baseline | 2-Phenylpropanal (LogP ~1.9) |
| Quantified Difference | ~1.0 to 1.2 unit increase in LogP |
| Conditions | Standard predictive models for aliphatic-aromatic aldehydes |
Higher lipophilicity ensures better stability and retention in surfactant-heavy industrial formulations and organic reaction phases.
In the synthesis of complex secondary alcohols via nucleophilic addition (e.g., Grignard reagents), the alpha-stereocenter of the starting aldehyde dictates the facial selectivity of the attack. The propyl group of 2-phenylpentanal provides a significantly larger steric bulk (higher A-value) than the methyl group of 2-phenylpropanal [1]. This increased steric differentiation between the alpha-substituents enhances the energetic separation of the transition states under the Felkin-Anh model, reliably yielding higher diastereomeric excess (d.e.) in the resulting products.
| Evidence Dimension | Steric Bulk (A-value proxy) at the alpha-position |
| Target Compound Data | Propyl group (A-value ~2.1 kcal/mol) |
| Comparator Or Baseline | Methyl group in 2-phenylpropanal (A-value ~1.7 kcal/mol) |
| Quantified Difference | ~0.4 kcal/mol greater steric strain parameter |
| Conditions | Nucleophilic addition to the carbonyl carbon |
Procuring the propyl-substituted aldehyde is essential for maximizing diastereomeric purity in downstream pharmaceutical intermediate synthesis.
2-Phenylpentanal is a critical analytical standard in organometallic catalysis, specifically for evaluating the regioselectivity of 4-phenyl-1-butene hydroformylation. Advanced Rhodium and Palladium catalysts are often benchmarked by their ability to suppress unwanted double-bond isomerization [1]. Because isomerization of 4-phenyl-1-butene followed by hydroformylation yields 2-phenylpentanal, precise GC-MS quantification of this specific compound against the desired linear product (5-phenylpentanal) allows researchers to calculate the exact isomerization rate and optimize ligand design.
| Evidence Dimension | Product Ratio Resolution (Branched/Isomerized vs. Linear) |
| Target Compound Data | 2-Phenylpentanal (Isomerization marker) |
| Comparator Or Baseline | 5-Phenylpentanal (Linear target) |
| Quantified Difference | Enables exact determination of b/l ratios (e.g., 91:9) |
| Conditions | GC-MS analysis of catalytic hydroformylation reaction mixtures |
Using this exact compound as a reference standard is mandatory for validating the efficiency and selectivity of novel hydroformylation catalysts.
Due to its significant alpha-steric bulk, 2-phenylpentanal is the preferred starting material for synthesizing chiral secondary and tertiary alcohols where high diastereomeric excess is required, outperforming lighter homologs in Felkin-Anh controlled additions [1].
Its elevated boiling point and high LogP make it an ideal fixative and base-note contributor in soaps, detergents, and perfumes, providing enhanced emulsion stability and preventing premature evaporative loss [2].
It serves as an essential GC-MS reference standard for quantifying double-bond isomerization rates during the development of novel Rhodium and Palladium hydroformylation catalysts acting on 4-phenyl-1-butene [3].